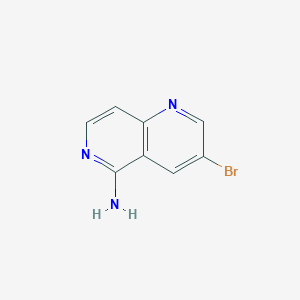

3-Bromo-1,6-naphthyridin-5-amine

Descripción

Historical Context of Naphthyridine Derivatives in Heterocyclic Chemistry

The naphthyridine scaffold, first reported by Reissert in 1893, emerged as a critical framework in heterocyclic chemistry following the synthesis of unsubstituted 1,5- and 1,8-naphthyridines in the early 20th century. The 1,6-naphthyridine isomer was isolated in 1958, completing the family of diazanaphthalenes. Early applications focused on antimicrobial agents, exemplified by nalidixic acid (a 1,8-naphthyridine derivative), while contemporary research explores kinase inhibitors and fluorescent materials.

Table 1: Milestones in Naphthyridine Chemistry

The Skraup reaction, employing glycerol and 3-aminopyridines, historically provided access to 1,5-naphthyridines. Modern synthetic strategies, such as palladium-catalyzed cross-coupling and microwave-assisted cyclization, have expanded access to diverse derivatives.

Structural Significance of Bromine Substitution in 1,6-Naphthyridine Systems

Bromine at position 3 introduces steric and electronic effects critical for modulating reactivity. The inductive electron-withdrawing effect (-I) of bromine polarizes the π-system, enhancing electrophilic substitution at adjacent positions while stabilizing intermediates in nucleophilic reactions.

Key Effects of Bromine Substitution:

- Electronic Modulation : Bromine’s -I effect reduces electron density at C3, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Steric Hindrance : The van der Waals radius of bromine (1.85 Å) influences molecular packing, as observed in crystal structures of halogenated naphthyridines.

- Synthetic Versatility : Bromine serves as a leaving group in amination and arylation reactions, enabling access to polysubstituted derivatives.

Table 2: Comparison of Bromination Methods for Naphthyridines

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DCM, 25°C, 3.5 h | 86 | C3 > C5 |

| Bromide-Bromate Couple | H₂O, H₂SO₄, 50°C, 2 h | 78 | C3 exclusive |

| POBr₃ | Toluene, reflux, 1 h | 57 | C3/C5 mix |

Brominated 1,6-naphthyridines exhibit enhanced stability under acidic conditions compared to chloro or fluoro analogs, as demonstrated in kinetic studies.

Positional Isomerism and Electronic Effects in Amino-Substituted Naphthyridines

The amino group at position 5 introduces resonance and inductive effects that markedly influence electronic properties. Compared to isomers with amino groups at positions 2 or 4, the C5-substituted derivative exhibits:

- Resonance Stabilization : The amino group donates electron density via resonance into the naphthyridine core, increasing aromaticity at N1 and N6.

- Hydrogen Bonding Capacity : The -NH₂ group participates in intermolecular hydrogen bonds, affecting solubility and crystal packing.

- Regioselective Reactivity : Electrophilic attack favors C7 due to ortho/para-directing effects of the amino group, as shown in nitration studies.

Electronic Effects of Substituent Position:

Positional isomerism also impacts tautomeric equilibria. For example, 3-bromo-1,6-naphthyridin-5-amine exists predominantly in the amino form rather than the imino tautomer, as confirmed by NMR and X-ray diffraction.

Propiedades

Fórmula molecular |

C₈H₆BrN₃ |

|---|---|

Peso molecular |

224.06 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 3-Bromo-1,6-naphthyridin-5-amine typically involves halogenation and subsequent amination reactions. The compound can be synthesized through various methods, including:

- Halogenation of Naphthyridines : The introduction of bromine into naphthyridine derivatives can be achieved using reagents such as phosphorus tribromide or bromine in the presence of a catalyst. This process can lead to the formation of 3-bromo derivatives effectively .

- Amination Reactions : Following bromination, the compound can undergo nucleophilic substitution reactions with amines to yield various amino derivatives. For instance, the reaction with KNH₂/NH₃ has been shown to produce amino-substituted naphthyridines .

Medicinal Chemistry Applications

3-Bromo-1,6-naphthyridin-5-amine has been explored for its potential as a pharmaceutical agent. Some notable applications include:

Antiviral Activity

Research indicates that naphthyridine derivatives exhibit antiviral properties, particularly against viruses like Ebola. Compounds based on the naphthyridine structure have been designed as pharmacophores targeting viral mechanisms .

Inhibition of Protein Kinases

The compound has shown promise as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cancer and other diseases. For example, certain derivatives of 1,6-naphthyridine have been investigated for their ability to inhibit c-Met kinase, which plays a role in tumor growth and metastasis .

Selective PRMT5 Inhibitors

Recent studies have highlighted the potential of naphthyridine-based compounds as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. These compounds demonstrate high potency and selectivity in biochemical assays .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 3-Bromo-1,6-naphthyridin-5-amine in various contexts:

Comparación Con Compuestos Similares

Positional Isomers: 8-Bromo-1,6-naphthyridin-5-amine

- Structural Differences : The bromine atom is at the 8-position instead of the 3-position, altering steric and electronic effects.

- This positions it as a more stable intermediate for coupling reactions under mild conditions .

- Applications: Both isomers serve as intermediates in drug synthesis, but the 3-bromo derivative may exhibit enhanced reactivity in intramolecular cyclizations due to proximity between bromine and the amino group .

Functional Group Variations: 3-Bromo-1,7-naphthyridin-8(7H)-one

- Structural Differences: Features a ketone group at the 8-position instead of an amino group.

- Reactivity: The electron-withdrawing ketone reduces electron density on the naphthyridine ring, making bromine less susceptible to nucleophilic substitution. This contrasts with the amino group in 3-Bromo-1,6-naphthyridin-5-amine, which activates adjacent positions for electrophilic attacks .

- Applications: Primarily used in materials science and as a ligand precursor, whereas the amino group in 3-Bromo-1,6-naphthyridin-5-amine enhances its utility in medicinal chemistry .

Brominated Heterocycles: 3-Bromo-1,2,4-triazine 2-Oxide

- Structural Differences : A triazine core instead of naphthyridine, with bromine at position 3 and an oxide group at position 2.

- Reactivity : The triazine ring’s electron-deficient nature increases bromine’s electrophilicity, enabling rapid substitution reactions under acidic conditions (e.g., with HBr) .

- Applications : Used in agrochemical synthesis, contrasting with the naphthyridine derivatives’ focus on pharmaceuticals .

Table 1: Comparative Analysis of Brominated Naphthyridines and Related Compounds

| Compound Name | Molecular Formula | Bromine Position | Key Functional Groups | Primary Applications | Price (USD) |

|---|---|---|---|---|---|

| 3-Bromo-1,6-naphthyridin-5-amine | C₈H₆BrN₃ | 3 | -NH₂ | Drug intermediates | Not listed |

| 8-Bromo-1,6-naphthyridin-5-amine | C₈H₆BrN₃ | 8 | -NH₂ | Drug intermediates | $554/5g |

| 3-Bromo-1,7-naphthyridin-8(7H)-one | C₈H₅BrN₂O | 3 | -C=O | Materials science | $601/1g |

| 3-Bromo-1,2,4-triazine 2-Oxide | C₃H₂BrN₃O | 3 | -N-O | Agrochemicals | Not listed |

Research Findings and Implications

- Positional Effects : Bromine placement significantly impacts reactivity. For example, bromination at the 1-position in naphthylamine sulfonic acids (as in ) generates dyes with distinct color profiles, suggesting that the 3-bromo isomer in naphthyridines could enable unique electronic transitions in photochemical applications .

- Synthetic Utility: The amino group in 3-Bromo-1,6-naphthyridin-5-amine facilitates regioselective functionalization, a trait less pronounced in the 8-bromo isomer due to steric hindrance .

- Cost and Availability : 3-Bromo-1,7-naphthyridin-8(7H)-one is ~10× more expensive per gram than 8-Bromo-1,6-naphthyridin-5-amine, reflecting synthesis complexity and demand .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the most reliable synthetic routes for preparing 3-Bromo-1,6-naphthyridin-5-amine, and how can its purity be validated? A:

- Direct Halogenation: Halogenation of 1,6-naphthyridin-5-amine derivatives using phosphorus oxybromide (POBr₃) at 95°C for 1 hour yields brominated products (e.g., 57% for 5-bromo derivatives) .

- Cyclocondensation: Reacting halogenated precursors with potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours produces thiazolo-fused naphthyridines with >95% efficiency .

- Validation: Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (¹H/¹³C NMR) to resolve peaks for bromine substituents and amine protons. Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H⁺] = 240.02 g/mol) .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized for palladium-catalyzed cross-coupling of 3-Bromo-1,6-naphthyridin-5-amine with aryl boronic acids? A:

- Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with potassium carbonate (K₂CO₃) in ethanol/toluene (3:1) at 80°C under inert atmosphere .

- Key Variables:

- Solvent Polarity: Ethanol enhances solubility of polar intermediates, while toluene prevents premature precipitation.

- Base Strength: K₂CO₃ balances nucleophilicity and minimizes side reactions (e.g., dehalogenation).

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with UV visualization. Yields typically range 70–85% .

Functionalization and Derivative Synthesis

Q: What strategies enable regioselective functionalization of 3-Bromo-1,6-naphthyridin-5-amine for drug discovery? A:

- Nucleophilic Aromatic Substitution (SNAr): The bromine at position 3 is highly reactive toward amines or thiols in dimethylformamide (DMF) at 120°C .

- Buchwald-Hartwig Amination: Couple secondary amines (e.g., N-methylpiperazine) using Pd₂(dba)₃/Xantphos catalyst system to install diversely substituted amines at position 3 .

- Microwave-Assisted Synthesis: Zinc chloride-catalyzed reactions under microwave irradiation (100°C, 30 min) improve yields of pyrazolo-naphthyridine hybrids for antifungal screening .

Analytical Challenges in Structural Elucidation

Q: How can researchers resolve contradictory NMR data for 3-Bromo-1,6-naphthyridin-5-amine derivatives? A:

- Spin-Spin Coupling: Bromine’s quadrupolar moment causes splitting in ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm). Use deuterated DMSO-d₆ to enhance resolution .

- 2D Correlation Spectroscopy (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., bromine vs. amine positioning) via single-crystal analysis .

Comparative Reactivity of Structural Analogs

Q: How do substituents at positions 3 and 5 influence the reactivity of 1,6-naphthyridin-5-amine derivatives? A:

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) at position 5 decreases electron density, slowing SNAr but enhancing Suzuki-Miyaura coupling yields by stabilizing Pd intermediates .

- Steric Effects: Methyl groups at position 3 reduce coupling efficiency by ~20% compared to bromine due to hindered catalyst access .

- Biological Activity: Derivatives with p-tolyl substituents show enhanced antifungal activity (e.g., MIC = 2.18 μM against Candida albicans) due to hydrophobic interactions with fungal membranes .

Mechanistic Insights into Biological Activity

Q: What molecular mechanisms underlie the antitumor activity of 3-Bromo-1,6-naphthyridin-5-amine derivatives? A:

- Topoisomerase Inhibition: Pyrazolo-naphthyridines (e.g., compound 3a ) intercalate DNA and inhibit topoisomerase II, inducing apoptosis in leukemia cells (GI₅₀ = 0.62 μM) .

- Kinase Targeting: Bromine’s electronegativity enhances binding to ATP pockets in kinases (e.g., EGFR), as shown in molecular docking studies .

- Metabolic Stability: Microsomal assays (human liver microsomes) indicate t₁/₂ > 4 hours, supporting in vivo efficacy .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of 3-Bromo-1,6-naphthyridin-5-amine-based inhibitors? A:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Bromine lowers LUMO energy (-1.8 eV), favoring electron-deficient partners .

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with CYP450 enzymes) to optimize metabolic stability .

- ADMET Prediction: Use SwissADME to logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Contradictions in Reported Biological Data

Q: How should researchers address discrepancies in reported antifungal activities of 3-Bromo-1,6-naphthyridin-5-amine analogs? A:

- Strain Variability: Test against standardized (ATCC) and clinical isolates (e.g., C. albicans vs. C. glabrata) to confirm broad-spectrum activity .

- Assay Conditions: Control pH (7.4), inoculum size (1×10⁵ CFU/mL), and incubation time (48 h) to minimize variability .

- Triangulation: Validate results using broth microdilution, agar diffusion, and time-kill assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.